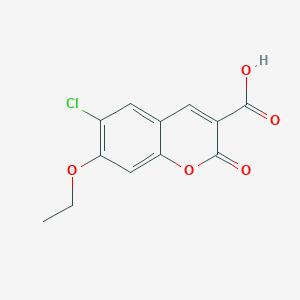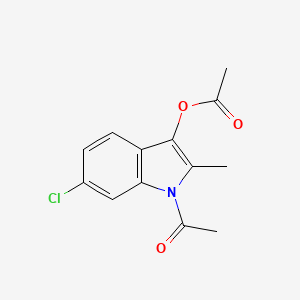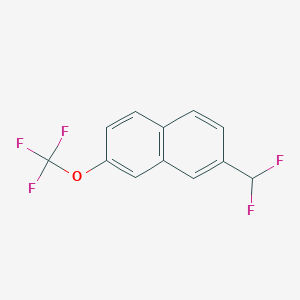
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Oxo-4-fenilazetidina-1-carboxilato de fenilo es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos de la investigación científica. Este compuesto presenta un anillo de azetidina de cuatro miembros, que está fusionado con un grupo fenilo y un éster carboxilato. La presencia del grupo oxo en la segunda posición y el grupo fenilo en la cuarta posición mejoran aún más sus propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Oxo-4-fenilazetidina-1-carboxilato de fenilo generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de derivados del ácido fenilacético con intermediarios de azetidinona. La reacción se lleva a cabo normalmente en presencia de una base fuerte, como el hidruro de sodio, y un disolvente adecuado, como la dimetilformamida (DMF). Las condiciones de reacción, incluida la temperatura y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del producto deseado.
Métodos de Producción Industrial
La producción industrial del 2-Oxo-4-fenilazetidina-1-carboxilato de fenilo puede implicar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, lo que garantiza una calidad constante del producto. El uso de sistemas automatizados y técnicas de purificación avanzadas, como la cromatografía, aumenta aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Oxo-4-fenilazetidina-1-carboxilato de fenilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: Los grupos fenilo pueden experimentar reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como halógenos (p. ej., bromo) o nucleófilos (p. ej., aminas) en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, compuestos fenilo sustituidos y varios derivados oxo, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2-Oxo-4-fenilazetidina-1-carboxilato de fenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y como reactivo en diversas transformaciones orgánicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 2-Oxo-4-fenilazetidina-1-carboxilato de fenilo implica su interacción con dianas moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Esta interacción puede provocar diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular. Se necesitan más investigaciones para dilucidar completamente los mecanismos detallados y las dianas moleculares implicadas.
Comparación Con Compuestos Similares
El 2-Oxo-4-fenilazetidina-1-carboxilato de fenilo se puede comparar con otros compuestos similares, como:
- 2-Oxo-4-metilazetidina-1-carboxilato de fenilo
- 2-Oxo-4-etilazetidina-1-carboxilato de fenilo
- 2-Oxo-4-isopropilazetidina-1-carboxilato de fenilo
Estos compuestos comparten la estructura del anillo de azetidina pero difieren en los sustituyentes unidos al anillo.
Propiedades
Fórmula molecular |
C16H13NO3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
phenyl 2-oxo-4-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-11-14(12-7-3-1-4-8-12)17(15)16(19)20-13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clave InChI |
ZCIQUAXNMWWULG-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)



![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)




